5-Bromo-1,1,1,2,2,3,3-heptafluoropentane
Overview
Description
5-Bromo-1,1,1,2,2,3,3-heptafluoropentane is an organofluorine compound with the molecular formula C5H4BrF7. It is characterized by the presence of a bromine atom and seven fluorine atoms attached to a pentane backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane typically involves the bromination of 1,1,1,2,2,3,3-heptafluoropentane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling of reagents and precise control of reaction parameters to ensure high yield and purity .
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize by-products. The use of advanced equipment and techniques ensures consistent quality and scalability of production .
Chemical Reactions Analysis
5-Bromo-1,1,1,2,2,3,3-heptafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. .
Reduction Reactions: The compound can be reduced to form 1,1,1,2,2,3,3-heptafluoropentane by using reducing agents like lithium aluminum hydride
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of various oxidized products depending on the oxidizing agent used
Scientific Research Applications
5-Bromo-1,1,1,2,2,3,3-heptafluoropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. .
Biology: The compound is utilized in studies involving fluorinated analogs of biological molecules. .
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug development, particularly in designing fluorinated drugs with enhanced properties
Industry: It is employed in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
Mechanism of Action
The mechanism of action of 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane involves its interaction with molecular targets through its bromine and fluorine atoms. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
5-Bromo-1,1,1,2,2,3,3-heptafluoropentane can be compared with other fluorinated compounds, such as:
1,1,1,2,2,3,3-Heptafluoropentane: Lacks the bromine atom, making it less reactive in substitution reactions
5-Chloro-1,1,1,2,2,3,3-heptafluoropentane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications
1,1,1,2,2,3,3-Heptafluorobutane: Shorter carbon chain, resulting in different physical and chemical properties
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various applications .
Properties
IUPAC Name |
5-bromo-1,1,1,2,2,3,3-heptafluoropentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF7/c6-2-1-3(7,8)4(9,10)5(11,12)13/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUYTQGIFLALGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895156 | |
Record name | 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-94-2 | |
Record name | 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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